rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
Description
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a 5-oxo lactam ring, a methyl group at position 4, and a 1-methylpyrazol-4-yl substituent at position 3. The stereochemistry (2R,3S) and pyrazole positioning distinguish it from related compounds.
Properties
CAS No. |
1807882-46-7 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves multiple steps:
Formation of the Morpholine Ring: : A common method is to react an amino alcohol with formaldehyde and an acid catalyst.
Introduction of the Pyrazole Group: : Typically involves cyclization reactions where a hydrazine derivative reacts with a 1,3-dicarbonyl compound.
Chirality Introduction: : Utilizing chiral catalysts or starting materials to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using continuous flow reactors to maintain consistent reaction conditions and yield higher purity products. Techniques such as crystallization and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrazole ring or the morpholine nitrogen.
Reduction: : Reduction reactions can target the ketone group or the double bonds in the pyrazole ring.
Substitution: : The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride under mild to moderate conditions.
Substitution: : Using reagents like thionyl chloride for forming acid chlorides followed by reaction with amines or alcohols.
Major Products
Oxidation: : Produces oxo-derivatives or hydroxylated products.
Reduction: : Leads to alcohols or alkanes.
Substitution: : Forms esters, amides, or other carboxylic acid derivatives.
Scientific Research Applications
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid finds applications across various scientific disciplines:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Used in studies involving enzyme inhibitors due to its structural similarity to natural substrates.
Medicine: : Investigated for its potential as a pharmaceutical agent, especially in targeting specific receptors or enzymes.
Industry: : Utilized in the production of specialized polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It can inhibit or activate enzymes, depending on its structure and the biological context. The pyrazole ring often binds to active sites on proteins, while the morpholine ring provides additional interactions that stabilize the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs from literature:
Key Observations:
- Substituent Position: The pyrazole substituent’s position (4-yl vs.
- Heterocycle Modifications: Compound C’s piperidinone lacks the morpholine oxygen, reducing polarity and hydrogen-bonding capacity compared to the target compound .
- Salt Forms : Compound D’s dihydrochloride salt enhances aqueous solubility, contrasting with the free carboxylic acid form of the target .
- Lipophilicity : Compound B’s ethyl group and imidazole ring increase lipophilicity, which may improve membrane permeability but reduce solubility .
Stereochemical and Conformational Impacts
- Enantiomeric Differences : The target compound (2R,3S) and Compound A (2S,3R) are enantiomers. Such stereochemical inversions can lead to divergent biological activities, as seen in chiral drugs like thalidomide .
- Ring Conformation: The 5-oxo group in the morpholine core stabilizes a lactam structure, promoting planar conformation and rigidity, whereas Compound C’s piperidinone introduces a flexible amine group .
Research Findings and Implications
Positional Isomerism : Pyrazole-4-yl (target) vs. 5-yl (Compound A) substituents may influence binding to enzymes like kinases, where substituent orientation is critical .
Heterocycle Swapping: Replacing morpholine with piperidinone (Compound C) could reduce metabolic stability due to increased basicity .
Salt Forms : The dihydrochloride in Compound D highlights the importance of salt selection for optimizing bioavailability .
Biological Activity
Rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a morpholine ring and a pyrazole moiety, suggests various interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₀H₁₄N₄O₃
- CAS Number : 2137568-66-0
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives containing the pyrazole group have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Compound A | 88.6% | |
| Compound B | 87.7% | |
| rac-(2R,3S)-4-methyl... | TBD | TBD |
Anti-Cancer Potential
The synthesis of this compound has been linked to the development of AMPK inhibitors, which are crucial in cancer treatment strategies. AMPK (AMP-activated protein kinase) plays a role in cellular energy homeostasis and is often targeted in cancer therapy . The compound's ability to modulate AMPK activity could provide a pathway for developing novel anti-cancer agents.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular signaling pathways related to oxidative stress and energy metabolism is significant.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study 1 : A derivative of this compound was tested on human cancer cell lines and showed a dose-dependent reduction in cell viability, suggesting potential as an anti-cancer agent.
- Case Study 2 : In vivo studies demonstrated that administration of related pyrazole-containing compounds resulted in reduced tumor growth in mouse models, indicating effectiveness in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
